molecular formula C6H3ClIN3S B3101514 6-Chloro-5-iodo-1H-imidazo[4,5-b]pyridine-2(3H)-thione CAS No. 1394373-25-1

6-Chloro-5-iodo-1H-imidazo[4,5-b]pyridine-2(3H)-thione

Cat. No.: B3101514
CAS No.: 1394373-25-1
M. Wt: 311.53 g/mol
InChI Key: CBZVSZPJXMKZDB-UHFFFAOYSA-N
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Description

6-Chloro-5-iodo-1H-imidazo[4,5-b]pyridine-2(3H)-thione is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of chlorine and iodine atoms in the structure enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-iodo-1H-imidazo[4,5-b]pyridine-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3-iodopyridine with thiourea in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-iodo-1H-imidazo[4,5-b]pyridine-2(3H)-thione undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can undergo reduction to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce sulfoxides, sulfones, or amines.

Scientific Research Applications

6-Chloro-5-iodo-1H-imidazo[4,5-b]pyridine-2(3H)-thione has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential anticancer, antiviral, and antibacterial activities.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.

    Material Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.

    Catalysis: The compound is investigated for its catalytic properties in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-1H-imidazo[4,5-b]pyridine-2(3H)-thione
  • 5-Iodo-1H-imidazo[4,5-b]pyridine-2(3H)-thione
  • 6-Bromo-5-iodo-1H-imidazo[4,5-b]pyridine-2(3H)-thione

Uniqueness

6-Chloro-5-iodo-1H-imidazo[4,5-b]pyridine-2(3H)-thione is unique due to the simultaneous presence of both chlorine and iodine atoms, which enhances its reactivity and potential for diverse chemical transformations. This dual halogenation also contributes to its distinct biological activities and makes it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name

6-chloro-5-iodo-1,3-dihydroimidazo[4,5-b]pyridine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3S/c7-2-1-3-5(10-4(2)8)11-6(12)9-3/h1H,(H2,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZVSZPJXMKZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=C1Cl)I)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501177104
Record name 6-Chloro-1,3-dihydro-5-iodo-2H-imidazo[4,5-b]pyridine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501177104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394373-25-1
Record name 6-Chloro-1,3-dihydro-5-iodo-2H-imidazo[4,5-b]pyridine-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394373-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1,3-dihydro-5-iodo-2H-imidazo[4,5-b]pyridine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501177104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

DMAP (15.4 g, 126 mmol) was added to a THF (200 mL) solution of 5-chloro-6-iodopyridine-2,3-diamine (17 g, 63.1 mmol). Thiophosgene (4.9 mL, 63.1 mmol) was then added drop-wise via addition funnel under nitrogen and allowed to stir at rt for 1 h. The mixture was then partitioned between ethyl acetate (500 mL) and 2N HCl (100 mL). The ethyl acetate layer was washed with brine, dried over magnesium sulfate and concentrated to give the desired product as a white powder, which was used in the next step without further purification. LC-MS: calculated for C6H3ClIN3S 311.5, observed m/e: 311.91 (M+H)+ (Rt 1.69/5 min)
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two
Name
Quantity
15.4 g
Type
catalyst
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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